![molecular formula C21H28N4O B3815886 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide](/img/structure/B3815886.png)
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide
Overview
Description
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized and studied for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors and enzymes. This compound has been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in pain perception and anxiety regulation. Additionally, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for learning and memory.
Biochemical and Physiological Effects:
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety. Furthermore, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide in lab experiments is its high purity and stability. This compound can be synthesized in large quantities and is readily available for research purposes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide. One direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in treating cancer, as it has been shown to inhibit tumor growth in animal models. Additionally, further research could be conducted to better understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. This compound has also been investigated for its ability to modulate the immune system and inhibit tumor growth. Furthermore, 2-[4-(4-tert-butylbenzyl)piperazin-1-yl]nicotinamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-21(2,3)17-8-6-16(7-9-17)15-24-11-13-25(14-12-24)20-18(19(22)26)5-4-10-23-20/h4-10H,11-15H2,1-3H3,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXKEOREQXNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC=N3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Tert-butylbenzyl)piperazin-1-yl]nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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